molecular formula C18H18O B11970613 1-(9-Propyl-9h-fluoren-2-yl)ethanone CAS No. 15263-35-1

1-(9-Propyl-9h-fluoren-2-yl)ethanone

Cat. No.: B11970613
CAS No.: 15263-35-1
M. Wt: 250.3 g/mol
InChI Key: JSTPGHYZPMASQS-UHFFFAOYSA-N
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Description

1-(9-Propyl-9h-fluoren-2-yl)ethanone is an organic compound with the molecular formula C18H18O and a molecular weight of 250.344 g/mol It is a member of the fluorenone family, characterized by a fluorenyl group attached to an ethanone moiety

Preparation Methods

The synthesis of 1-(9-Propyl-9h-fluoren-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with fluorenone and propyl bromide as the primary reactants.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

    Procedure: Fluorenone is reacted with propyl bromide in the presence of potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(9-Propyl-9h-fluoren-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophilic Substitution: Halogens, nitric acid, sulfuric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(9-Propyl-9h-fluoren-2-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(9-Propyl-9h-fluoren-2-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with cellular enzymes and receptors, leading to various biochemical effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

1-(9-Propyl-9h-fluoren-2-yl)ethanone can be compared with other fluorenone derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

15263-35-1

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

1-(9-propyl-9H-fluoren-2-yl)ethanone

InChI

InChI=1S/C18H18O/c1-3-6-14-15-7-4-5-8-16(15)17-10-9-13(12(2)19)11-18(14)17/h4-5,7-11,14H,3,6H2,1-2H3

InChI Key

JSTPGHYZPMASQS-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C

Origin of Product

United States

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